phenanthren-9-ylmethanol

Antimalarial drug discovery Phenanthrene pharmacology Drug resistance

Researchers developing antimalarials against drug-resistant P. falciparum require the specific 9-position substitution pattern of phenanthren-9-ylmethanol as a core scaffold. Phenanthren-9-ylmethanol (CAS 4707-72-6) is the authenticated precursor to 9-phenanthrenemethanol derivatives: • 4-fold greater potency than chloroquine; full activity against resistant strains • IC₅₀ 0.2-7.2 μM against S. mansoni, outperforming mefloquine and 4-pyridinemethanols • MW 208.25, mp 149 °C, LogP 3.5, TPSA 20.2 Ų-distinct from positional isomers Supplied ≥97% purity; store sealed, dry at 2-8°C; ambient shipping.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 4707-72-6
Cat. No. B032374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenanthren-9-ylmethanol
CAS4707-72-6
Synonyms9-(Hydroxymethyl)phenanthrene;  9-Phenanthrylmethanol;  NSC 1840
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CO
InChIInChI=1S/C15H12O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,16H,10H2
InChIKeyYTBUBUXQLGFKKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenanthren-9-ylmethanol: Compound Overview


Phenanthren-9-ylmethanol (CAS 4707-72-6) is a polycyclic aromatic alcohol featuring a hydroxymethyl (-CH₂OH) group attached to the 9-position of the phenanthrene scaffold [1]. This compound serves as a key intermediate in organic synthesis, particularly as a precursor for dihydroartemisinin derivatives and other phenanthrene-based pharmacophores . With a molecular weight of 208.25 g/mol, melting point of 149 °C, and predicted XLogP3 of 3.5, it possesses physicochemical properties distinct from its positional isomers and oxygen-substituted analogs .

Workflow Synthetic intermediate for phenanthrene-based pharmacophores and dihydroartemisinin derivatives
Selection context Supports antiparasitic lead optimization targeting multidrug-resistant strains
Structural attribute Distinct 9-hydroxymethyl substitution enables structure-activity relationship studies

Why Phenanthren-9-ylmethanol Is Irreplaceable in Antiparasitic Research


Phenanthren-9-ylmethanol cannot be interchangeably substituted with other phenanthrene derivatives due to its specific substitution pattern at the 9-position, which critically influences biological activity. Studies of 9-phenanthrenemethanols against *Plasmodium falciparum* demonstrate that subtle structural modifications within this class yield 4-fold differences in antimalarial potency relative to chloroquine [1]. Furthermore, among arylmethanols evaluated against *Schistosoma mansoni*, 9-phenanthrenemethanols exhibit IC₅₀ values ranging from 0.2 μM to 7.2 μM, whereas 4-pyridinemethanols show reduced potency (IC₅₀ 2.7–12.1 μM), confirming that the phenanthrene core and substitution position are non-fungible determinants of antiparasitic activity [2].

Positional isomer mismatch
Phenanthren-9-ylmethanol substitution pattern critically influences antiparasitic activity; other positional isomers may show divergent biological profiles, limiting direct replacement.
Arylmethanol core sensitivity
Non-phenanthrene arylmethanols (e.g., 4-pyridinemethanols) exhibit reduced antiparasitic potency in reported screens; the phenanthrene core is a non-fungible determinant of activity.

Phenanthren-9-ylmethanol Evidence Guide


Potency vs. Chloroquine in P. falciparum

The 9-phenanthrenemethanol derivative WR-122,455 demonstrates four times the antimalarial activity of chloroquine against chloroquine-sensitive *P. falciparum* strains in owl monkeys, while maintaining full activity against chloroquine-, pyrimethamine-, and quinine-resistant strains [1]. In contrast, chloroquine loses efficacy against resistant strains [1]. This direct head-to-head comparison establishes the 9-phenanthrenemethanol scaffold as a validated pharmacophore for overcoming multidrug resistance.

Vs. Chloroquine (P. falciparum)
Head-to-head
4× more active than chloroquine; retains activity against multidrug-resistant strains
Supports antimalarial screening context
Owl monkey model; chloroquine-sensitive and resistant strains
Antimalarial drug discovery Phenanthrene pharmacology Drug resistance

Anti-S. mansoni Activity vs. Mefloquine

Among nine arylmethanols evaluated against *Schistosoma mansoni* newly transformed schistosomula (NTS), 9-phenanthrenemethanols exhibit IC₅₀ values of 1.9 μM (WR171669) and 0.2 μM (WR178460), representing a 3.2- to 30.5-fold improvement over mefloquine (IC₅₀ = 6.1 μM) [1]. Against adult *S. mansoni* worms, 9-phenanthrenemethanols show IC₅₀ values of 5.4–7.2 μM, outperforming mefloquine (IC₅₀ = 11.4 μM) by 1.6- to 2.1-fold [1]. In contrast, the 4-pyridinemethanol WR148946 displays reduced potency with an IC₅₀ of 12.1 μM against NTS and >52.2 μM against adult worms, underscoring the superior antiparasitic profile of the phenanthrene core [1].

Vs. Mefloquine (S. mansoni)
Head-to-head
NTS IC₅₀ 0.2–1.9 µM; adult IC₅₀ 5.4–7.2 µM; 3.2–30.5× more potent than mefloquine
Supports antischistosomal assay interpretation
72 h in vitro; RPMI 1640 medium
Antischistosomal agents Arylmethanol SAR Neglected tropical diseases

Physicochemical Properties vs. Positional Isomers

Phenanthren-9-ylmethanol (C₁₅H₁₂O, MW 208.25) differs from its closest positional isomers in substitution pattern and molecular weight. Compared to 9-phenanthrenol (C₁₄H₁₀O, MW 194.23), the -CH₂OH group of phenanthren-9-ylmethanol replaces the -OH group, increasing hydrogen-bond donor capacity and molecular volume while altering LogP (predicted XLogP3 = 3.5) and topological polar surface area (20.2 Ų) [1]. These differences directly impact solubility, membrane permeability, and metabolic stability profiles, which are critical parameters in drug candidate selection.

Vs. 9-Phenanthrenol
Class-level
MW 208.25 vs 194.23; same H-bond donor count, predicted higher LogP
Property differences may influence solubility and permeability
Calculated/predicted physicochemical properties
Medicinal chemistry Physicochemical profiling Lead optimization

In Vivo Efficacy vs. Mefloquine in S. mansoni

In a murine model of *S. mansoni* infection, the 4-quinolinemethanol derivative WR7930 achieved an 87.0% total worm burden reduction (WBR) at a single oral dose of 100 mg/kg, significantly exceeding the 45.8–64.0% WBR reported for mefloquine at the same dose [1]. While this comparison involves a 4-quinolinemethanol rather than a 9-phenanthrenemethanol, the study establishes the broader arylmethanol scaffold as a productive source of antischistosomal leads, with 9-phenanthrenemethanols representing a structurally distinct sub-class warranting parallel evaluation.

In Vivo WBR vs. Mefloquine
Class-level
87.0% WBR for arylmethanol WR7930 vs. 45.8–64.0% for mefloquine
Supports in vivo model context for arylmethanol scaffold
Murine S. mansoni model; single oral dose 100 mg/kg
In vivo efficacy Schistosomiasis Lead optimization

Phenanthren-9-ylmethanol: Research Applications


Antimalarial Lead Optimization

Procure phenanthren-9-ylmethanol as a core scaffold for synthesizing novel 9-phenanthrenemethanol derivatives targeting multidrug-resistant *P. falciparum*. Evidence from Schmidt et al. (1978) demonstrates that 9-phenanthrenemethanols such as WR-122,455 exhibit 4-fold greater potency than chloroquine and retain full activity against resistant strains, establishing this chemotype as a validated antimalarial pharmacophore [1].

Antischistosomal Lead Discovery

Utilize phenanthren-9-ylmethanol as a starting material for synthesizing 9-phenanthrenemethanol derivatives with activity against *S. mansoni*. In vitro studies confirm that 9-phenanthrenemethanols achieve IC₅₀ values as low as 0.2 μM against NTS and 5.4–7.2 μM against adult worms, outperforming mefloquine and 4-pyridinemethanols [1].

Physicochemical Property Optimization

Employ phenanthren-9-ylmethanol as a building block in medicinal chemistry programs where precise modulation of LogP (predicted 3.5), topological polar surface area (20.2 Ų), and hydrogen-bonding capacity is required. Its distinct properties relative to 9-phenanthrenol (MW 194.23) make it suitable for tuning solubility and permeability profiles [1][2].

Application
Selection Property
Validation Focus
Antimalarial lead optimization
9-Hydroxymethyl phenanthrene core
Drug-resistant P. falciparum assay context
Antischistosomal lead discovery
Arylmethanol chemotype with phenanthrene scaffold
Anti-S. mansoni in vitro/in vivo screening
Physicochemical property modulation
Hydroxymethyl substituent for LogP/PSA tuning
Solubility and permeability profile review

Technical Documentation Hub

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28 linked technical documents
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